Human motilin
Overview
Description
Motilin is a 22-amino acid polypeptide hormone that plays a crucial role in gastrointestinal motility. It was first discovered in 1972 when researchers observed that introducing an alkaline solution into the duodenum of dogs caused strong gastric contractions . Motilin is secreted by endocrine cells in the small intestine, particularly in the duodenum and jejunum . Its primary function is to increase the migrating myoelectric complex component of gastrointestinal motility and stimulate the production of pepsin .
Mechanism of Action
Target of Action
Motilin, a gastrointestinal (GI) hormone, is produced in endocrine cells in the mucosa of the upper intestine . Its primary target is the specific motilin receptor (MLN-R), which is found in various mammals . The MLN-R has also been identified in non-mammalian vertebrates .
Mode of Action
When motilin is released, it binds to the MLN-R . This binding triggers muscle contractions in the small intestine . These contractions move food from the small intestine to the large intestine, a process known as the migrating motor complex .
Biochemical Pathways
Motilin is known to regulate the phase III of the interdigestive migrating motor complex (MMC) in the stomach of humans, dogs, and house musk shrews . This motilin-induced MMC contributes to the maintenance of normal GI functions and transmits a hunger signal from the stomach to the brain .
Pharmacokinetics
The pharmacokinetics of motilin can be described by a linear model . After intravenous administration, the plasma concentration of motilin rapidly increases to a maximum at the end of the infusion . After the infusion is completed, plasma concentrations decline monoexponentially with an elimination half-time of 4.57–5.64 minutes . The area under the concentration-time curve and the maximum concentration increase in proportion to the dose .
Result of Action
The primary function of motilin is to move food through the gastrointestinal tract . It also helps produce a stomach enzyme called pepsin, which aids in protein digestion . Furthermore, motilin helps trigger gallbladder emptying, hunger cues, and the release of insulin from the pancreas .
Action Environment
The release of motilin is influenced by various factors. For instance, the body produces more motilin during fasting periods, such as between meals or during sleep . Motilin levels also vary depending on what you eat. For example, motilin decreases when you eat foods with fat or sugar (glucose) . In addition, certain conditions can affect motilin levels. For example, pregnant individuals typically have lower motilin levels, which can cause constipation and heartburn .
Biochemical Analysis
Biochemical Properties
Human Motilin is produced in endocrine cells in the mucosa of the upper intestine . It is an important regulator of gastrointestinal (GI) motility and mediates the phase III of interdigestive migrating motor complex (MMC) in the stomach of humans, dogs, and house musk shrews through the specific motilin receptor (MLN-R) .
Cellular Effects
This compound-induced MMC contributes to the maintenance of normal GI functions and transmits a hunger signal from the stomach to the brain . The mRNA of MTLR shows a more extensive distribution in the thyroid gland, bone marrow, GI tract, brain, and retina , indicating its multiple physiological functions .
Molecular Mechanism
This compound activates the motilin receptor (MTLR), a class A G protein–coupled receptor (GPCR), and stimulates GI motility . Upon stimulation, MTLR predominantly activates the Gq/11 protein, induces Ca2+ fluxes, and regulates human GI motility .
Temporal Effects in Laboratory Settings
It is known that the N and C termini of motilin are highly conserved across species , indicating the involvement of both termini in the physiological function of motilin .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Motilin is active in most mammals but does not respond in rodents, in which the genes of motilin and its receptor have become pseudogenes .
Metabolic Pathways
This compound is involved in the regulation of the migrating motor complex, which, in turn, controls food digestion, the transmission of hunger signals, and GI hormone secretion .
Transport and Distribution
It is known that the mRNA of MTLR shows a more extensive distribution in the thyroid gland, bone marrow, GI tract, brain, and retina , indicating its multiple physiological functions .
Subcellular Localization
It is known that the mRNA of MTLR shows a more extensive distribution in the thyroid gland, bone marrow, GI tract, brain, and retina , indicating its multiple physiological functions .
Preparation Methods
Motilin was originally isolated from the mucosa of the porcine intestine . The synthetic preparation of motilin involves solid-phase peptide synthesis, which allows for the sequential addition of amino acids to form the complete polypeptide chain. This method ensures high purity and yield of the final product . Industrial production of motilin typically involves recombinant DNA technology, where the motilin gene is inserted into a suitable host organism, such as Escherichia coli, to produce the hormone in large quantities .
Chemical Reactions Analysis
Motilin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of motilin can lead to the formation of disulfide bonds, which stabilize its three-dimensional structure .
Scientific Research Applications
Motilin has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, motilin is used as a model peptide to study protein folding and stability . In biology, it is used to investigate the mechanisms of gastrointestinal motility and the regulation of hunger signals . In medicine, motilin receptor agonists are being developed as potential treatments for gastrointestinal hypomotility disorders . Additionally, motilin is used as a biomarker to estimate hunger in juvenile fish during the weaning phase .
Comparison with Similar Compounds
Motilin is unique in its ability to stimulate gastrointestinal motility and regulate hunger signals. Similar compounds include ghrelin, another gastrointestinal hormone that also triggers hunger cues and promotes gastric emptying . ghrelin and motilin differ in their amino acid sequences and receptor binding specificities . Erythromycin, a macrolide antibiotic, acts as a motilin receptor agonist and mimics the effects of motilin on gastrointestinal motility . Other similar compounds include cholecystokinin and peptide YY, which also regulate gastrointestinal motility but through different mechanisms .
Properties
IUPAC Name |
(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C120H188N34O35S/c1-9-64(6)97(152-114(184)86-31-22-53-154(86)117(187)96(63(4)5)151-99(169)70(123)56-66-23-12-10-13-24-66)115(185)150-84(57-67-25-14-11-15-26-67)113(183)153-98(65(7)155)116(186)149-83(58-68-32-34-69(156)35-33-68)101(171)135-60-91(161)136-75(39-45-93(163)164)105(175)147-82(55-62(2)3)111(181)145-77(37-43-88(125)158)106(176)140-73(29-20-51-132-119(128)129)103(173)146-80(48-54-190-8)110(180)142-76(36-42-87(124)157)107(177)144-79(41-47-95(167)168)108(178)139-72(28-17-19-50-122)102(172)143-78(40-46-94(165)166)109(179)141-74(30-21-52-133-120(130)131)104(174)148-85(59-90(127)160)112(182)138-71(27-16-18-49-121)100(170)134-61-92(162)137-81(118(188)189)38-44-89(126)159/h10-15,23-26,32-35,62-65,70-86,96-98,155-156H,9,16-22,27-31,36-61,121-123H2,1-8H3,(H2,124,157)(H2,125,158)(H2,126,159)(H2,127,160)(H,134,170)(H,135,171)(H,136,161)(H,137,162)(H,138,182)(H,139,178)(H,140,176)(H,141,179)(H,142,180)(H,143,172)(H,144,177)(H,145,181)(H,146,173)(H,147,175)(H,148,174)(H,149,186)(H,150,185)(H,151,169)(H,152,184)(H,153,183)(H,163,164)(H,165,166)(H,167,168)(H,188,189)(H4,128,129,132)(H4,130,131,133)/t64-,65+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,96-,97-,98-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRVABPNVHYXRT-BQWXUCBYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C120H188N34O35S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2699.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
9072-41-7 | |
Record name | Human motilin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009072417 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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